

Application Notes and Protocols for Ammonium Hexachloroiridate(IV) in Electrocatalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium hexachloroiridate(IV)

Cat. No.: B093052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ammonium hexachloroiridate(IV), with the chemical formula $(\text{NH}_4)_2[\text{IrCl}_6]$, is a versatile and crucial precursor in the synthesis of high-performance iridium-based electrocatalysts. Its utility spans a range of critical electrochemical reactions, including the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and Chlorine Evolution Reaction (CER). These reactions are fundamental to renewable energy technologies such as water electrolyzers for hydrogen production and advanced electrochemical synthesis. This document provides detailed application notes and experimental protocols for the utilization of **Ammonium hexachloroiridate(IV)** in the fabrication of iridium-based electrocatalysts.

Overview of Applications in Electrocatalysis

Ammonium hexachloroiridate(IV) serves as a convenient and reliable source of iridium for the synthesis of various catalytic materials, including:

- Iridium Oxide (IrO_x): A state-of-the-art catalyst for the OER in acidic media, prized for its high activity and stability.
- Iridium Nanoparticles (Ir NPs): Effective catalysts for the HER, often alloyed with other metals to enhance performance and reduce cost.
- Mixed Metal Oxides: Incorporation of iridium into other metal oxide frameworks can enhance activity and selectivity for reactions like the CER.

The choice of synthesis method significantly influences the morphology, crystallinity, and, consequently, the electrocatalytic performance of the final material. Common synthesis routes originating from **Ammonium hexachloroiridate(IV)** include thermal decomposition, microwave-assisted synthesis, and electrodeposition.

Electrocatalyst Synthesis Protocols

Herein, we provide detailed protocols for the synthesis of iridium-based electrocatalysts from **Ammonium hexachloroiridate(IV)** for various applications.

Synthesis of Iridium Oxide (IrO_x) for the Oxygen Evolution Reaction (OER)

a) Microwave-Assisted Hydrothermal Synthesis

This method yields highly active and stable iridium oxohydroxides, which are effective for the OER in acidic environments.

Experimental Protocol:

- Precursor Solution Preparation: Prepare a 10^{-2} mol L⁻¹ aqueous solution of **Ammonium hexachloroiridate(IV)**.
- Addition of Base: Add a potassium hydroxide (KOH) solution to the iridium precursor solution to achieve a desired KOH:Ir molar ratio (e.g., from 1:1 to 100:1).
- Microwave Synthesis:
 - Transfer the mixture to a microwave synthesis reactor vessel.
 - Heat the solution to 250°C and hold for 1 hour under constant stirring. The pressure inside the vessel will increase due to water decomposition.
- Product Recovery:
 - After the reaction, cool the vessel to room temperature.
 - Collect the precipitate by centrifugation.

- Wash the product thoroughly with deionized water to remove any remaining ions.
- Dry the resulting Ir-oxohydroxide powder in an oven at 60°C.

b) Thermal Decomposition

Thermal decomposition of **Ammonium hexachloroiridate(IV)** in a controlled atmosphere is a straightforward method to produce iridium or iridium oxide catalysts. The final product depends on the atmosphere and temperature.

Experimental Protocol:

- Sample Preparation: Place a known amount of **Ammonium hexachloroiridate(IV)** powder in a ceramic boat.
- Furnace Setup: Place the boat in a tube furnace equipped with gas flow control.
- Decomposition Program:
 - Inert Atmosphere (for metallic Iridium):
 - Purge the furnace tube with an inert gas (e.g., argon or nitrogen) at a flow rate of 100 sccm for at least 30 minutes.
 - Heat the furnace to 350°C at a rate of 5-10°C/min and hold for 2 hours.
 - Increase the temperature to 700°C and hold for another 2 hours to ensure complete decomposition.[\[1\]](#)
 - Cool down to room temperature under the inert gas flow.
 - Oxidizing Atmosphere (for Iridium Oxide):
 - Follow the same temperature program as above but use a flow of synthetic air or a mixture of oxygen and an inert gas.
- Product Collection: Carefully collect the resulting powder from the boat.

Synthesis of Iridium Nanoparticles for the Hydrogen Evolution Reaction (HER)

Iridium nanoparticles supported on a conductive material are effective for the HER.

Experimental Protocol:

- Support Dispersion: Disperse a high-surface-area carbon support (e.g., Vulcan XC-72) in a suitable solvent like ethylene glycol through sonication.
- Precursor Addition: Add an aqueous solution of **Ammonium hexachloroiridate(IV)** to the carbon dispersion under vigorous stirring.
- Reduction:
 - Heat the mixture to a temperature between 120°C and 160°C.
 - Add a reducing agent, such as sodium borohydride (NaBH₄) solution, dropwise to the heated suspension.
- Product Recovery:
 - Maintain the temperature for 1-2 hours after the addition of the reducing agent to ensure complete reduction.
 - Cool the mixture to room temperature.
 - Collect the catalyst by filtration or centrifugation.
 - Wash the product with deionized water and ethanol to remove any residual reactants and byproducts.
 - Dry the final catalyst powder in a vacuum oven at 60°C.

Synthesis of Iridium-Based Catalysts for the Chlorine Evolution Reaction (CER)

For the CER, iridium is often combined with other metals to form mixed oxides, which can enhance selectivity and stability.

Experimental Protocol (for an Iridium-Cobalt Mixed Oxide):

- Precursor Solution: Prepare a solution of **Ammonium hexachloroiridate(IV)** and a cobalt salt (e.g., cobalt nitrate) in a suitable solvent, such as isopropanol. The desired atomic ratio of Ir to Co should be considered.
- Substrate Preparation: Prepare a conductive substrate (e.g., titanium foil) by cleaning it through sonication in acetone, isopropanol, and deionized water, followed by etching in a suitable acid (e.g., oxalic acid).
- Coating: Apply the precursor solution onto the prepared substrate using a brush or dip-coating method.
- Drying and Calcination:
 - Dry the coated substrate in an oven at 80-100°C for 10-15 minutes.
 - Calcine the dried substrate in a furnace at a temperature between 400°C and 550°C for 10-20 minutes in an air atmosphere.
- Repetitive Coating: Repeat the coating, drying, and calcination steps several times to achieve the desired catalyst loading.
- Final Annealing: After the final coating, anneal the electrode at the calcination temperature for 1 hour to ensure the formation of a stable mixed oxide layer.

Electrochemical Performance Data

The performance of electrocatalysts is typically evaluated using a three-electrode electrochemical setup. Key performance metrics are summarized in the tables below.

Table 1: Oxygen Evolution Reaction (OER) Performance of IrO_x Catalysts

Catalyst Synthesis Method	Electrolyte	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Reference
Microwave-Assisted Hydrothermal	0.5 M H ₂ SO ₄	Not Reported	Not Reported	[2]
Electrodeposition (from IrCl ₄)	1 M H ₂ SO ₄	~300	~55	[3][4]

Note: The microwave-assisted synthesis resulted in a mass activity of 351 A g⁻¹, which was superior to a commercial IrO₂ catalyst (305 A g⁻¹).[5]

Table 2: Hydrogen Evolution Reaction (HER) Performance of Iridium-Based Catalysts

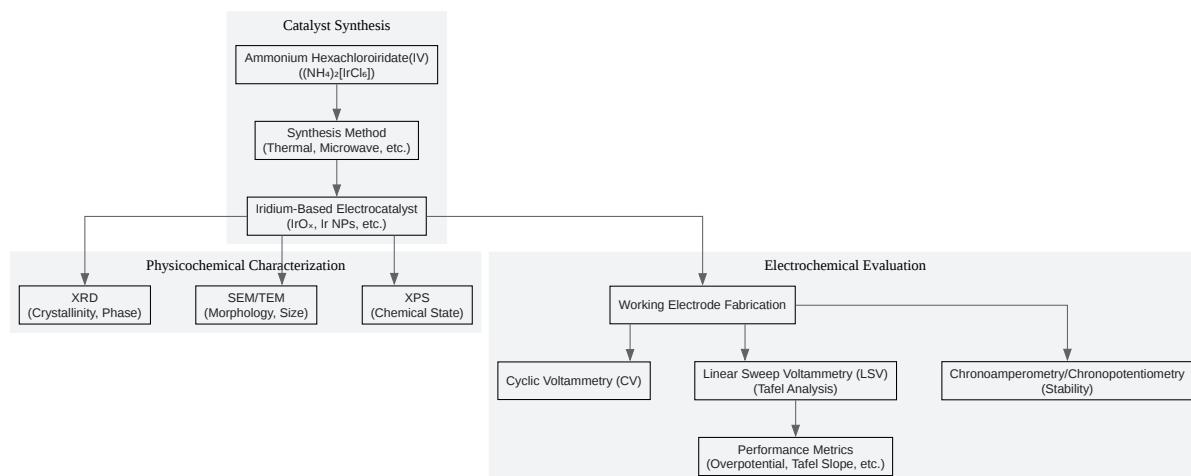
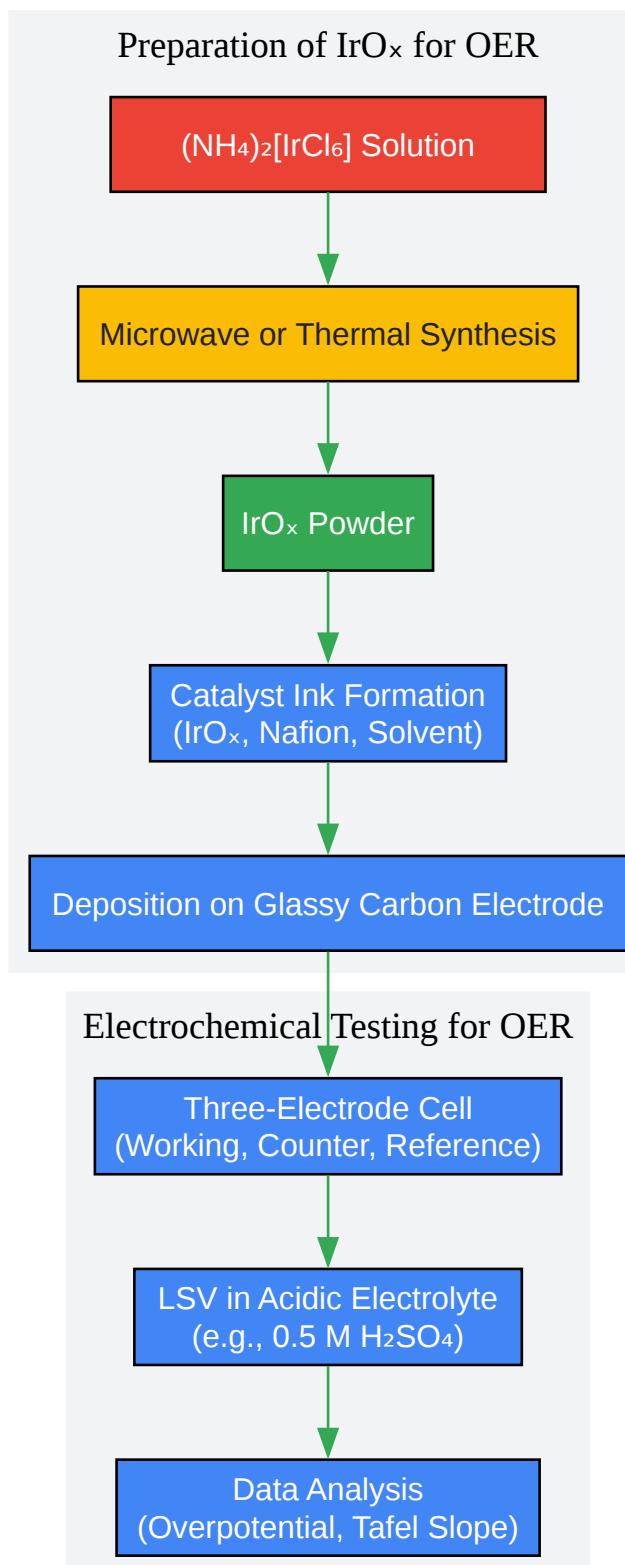

Catalyst	Electrolyte	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Reference
Ir-Ni Nitride Core-Shell NPs	0.5 M H ₂ SO ₄	~30	~30	[6]

Table 3: Chlorine Evolution Reaction (CER) Performance of Iridium-Based Catalysts


Catalyst	Electrolyte	Current Density @ Applied Potential	Faradaic Efficiency (%)	Reference
Iridium-Cobalt Mixed Oxide	50 mM NaCl	~10 mA/cm ² @ 1.6 V vs. RHE	~100	[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for synthesizing and characterizing electrocatalysts derived from **Ammonium hexachloroiridate(IV)**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and evaluation of electrocatalysts.

[Click to download full resolution via product page](#)

Caption: Workflow for OER catalyst preparation and testing.

Concluding Remarks

Ammonium hexachloroiridate(IV) is a cornerstone precursor for the development of advanced iridium-based electrocatalysts. The protocols outlined in this document provide a foundation for the synthesis and evaluation of these materials for critical energy and environmental applications. The selection of the synthesis route and parameters is paramount in tuning the final properties of the catalyst and achieving optimal performance for the target electrochemical reaction. Further research and development, particularly in creating nanostructured and multi-metallic catalysts, will continue to enhance the efficiency and cost-effectiveness of these systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN1037618C - Method for making pure iridium - Google Patents [patents.google.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Ammonium Hexachloroiridate(IV) in Electrocatalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093052#using-ammonium-hexachloroiridate-iv-in-electrocatalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com